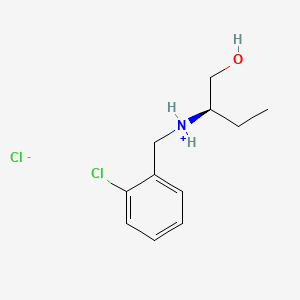

(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride

Description

(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride is a chiral amino alcohol hydrochloride salt characterized by an (S)-configured stereocenter, a 2-chlorobenzylamino group, and a butanol backbone. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

CAS No. |

112767-77-8 |

|---|---|

Molecular Formula |

C11H17Cl2NO |

Molecular Weight |

250.16 g/mol |

IUPAC Name |

(2-chlorophenyl)methyl-[(2R)-1-hydroxybutan-2-yl]azanium;chloride |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12;/h3-6,10,13-14H,2,7-8H2,1H3;1H/t10-;/m1./s1 |

InChI Key |

ORJGAUNQLJLYSA-HNCPQSOCSA-N |

Isomeric SMILES |

CC[C@H](CO)[NH2+]CC1=CC=CC=C1Cl.[Cl-] |

Canonical SMILES |

CCC(CO)[NH2+]CC1=CC=CC=C1Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and (S)-2-amino-1-butanol.

Nucleophilic Substitution: The first step involves a nucleophilic substitution reaction where (S)-2-amino-1-butanol reacts with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product.

Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound’s reactivity stems from its functional groups:

-

Amino group : Acts as a nucleophile and participates in acid-base chemistry due to its protonated hydrochloride form.

-

Alcohol group : Engages in nucleophilic substitution and hydrogen bonding.

-

Chlorophenylmethyl substituent : Influences steric effects and electronic interactions.

Nucleophilic Substitution

The amine group can undergo nucleophilic substitution with electrophiles, though steric hindrance from the chlorophenylmethyl group may modulate reactivity. For example, in synthesis protocols, hydrolysis of intermediates like N-[1-(chloromethyl)propyl]acetamide involves methanol and catalytic hydrochloric acid, leading to the formation of the hydrochloride salt .

Acylation

The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form amides. This reaction is typical for primary amines and occurs under mild conditions (e.g., room temperature in anhydrous solvents).

Acid-Base Reactions

The hydrochloride form allows for salt formation in aqueous solutions, enabling pH-dependent deprotonation. For instance, in enantiomer separation, sodium hydroxide is used to deprotonate intermediates, facilitating purification .

Biological and Toxicological Considerations

Toxicity

-

LD₅₀ : Intravenous administration in rats shows moderate toxicity (LD₅₀ ≈ 253 mg/kg), while intraperitoneal injection in mice yields LD₅₀ ≈ 380 mg/kg.

-

Handling : Corrosive at high concentrations, requiring protective measures during synthesis.

| Toxicity Data | Value | Reference |

|---|---|---|

| Intravenous (rat) LD₅₀ | 253 mg/kg | |

| Intraperitoneal (mouse) | 380 mg/kg |

Pharmacological Activity

While not explicitly detailed in the provided sources, the compound’s structural similarity to biologically active amino alcohols suggests potential interactions with neurotransmitter systems. Further studies are needed to confirm specific mechanisms.

Key Reaction Types and Conditions

The compound participates in reactions typical of amino alcohols:

1. Nucleophilic Substitution

-

Conditions : Electrophilic reagents (e.g., alkyl halides) in polar aprotic solvents.

-

Example : Reaction with ethylene dichloride to form diamines .

2. Acylation

-

Reagents : Acyl chlorides (e.g., acetyl chloride) in anhydrous solvents (e.g., DMF).

-

Product : Amides with modified solubility and reactivity.

3. Acid-Base Chemistry

Scientific Research Applications

Antimicrobial Activity

Research indicates that (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's structure facilitates interactions with microbial membranes, leading to cell death or inhibition of growth .

Anticancer Potential

The compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from similar structures have been documented to exhibit cytotoxic effects against several cancer cell lines, including breast and liver cancer cells .

Synthesis and Structural Studies

The synthesis of (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride involves various organic reactions that yield the desired enantiomer. The asymmetric synthesis is crucial for achieving the specific stereochemistry that is often linked to the compound's biological activity. Detailed structural studies using techniques like NMR and X-ray crystallography have confirmed its molecular configuration, which is essential for understanding its interaction with biological targets .

Toxicological Profile

While exploring its applications, it is vital to assess the toxicological profile of (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride. Toxicity studies indicate that the compound has low to moderate acute toxicity levels based on animal testing results. However, further research is necessary to fully understand its long-term effects and potential risks associated with human exposure .

Antimycobacterial Activity

A notable study evaluated the antimycobacterial activity of compounds related to (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride. The findings revealed that certain derivatives demonstrated significant efficacy against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Neuropharmacological Effects

Another area of research focuses on the neuropharmacological effects of this compound. Investigations into its ability to modulate neurotransmitter systems have shown promising results, indicating potential applications in treating neurological disorders such as anxiety and depression .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against various bacterial strains | Significant inhibition of microbial growth |

| Anticancer Potential | Induces apoptosis in cancer cells | Cytotoxic effects on breast and liver cancer |

| Synthesis | Asymmetric synthesis crucial for biological activity | Confirmed stereochemistry through NMR/X-ray |

| Toxicological Profile | Low to moderate acute toxicity | Requires further long-term studies |

| Neuropharmacological Effects | Modulates neurotransmitter systems | Potential treatment for anxiety/depression |

Mechanism of Action

The mechanism of action of (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Compound A : 1-Butanol, 2,2′-(1,2-ethanediyldiimino)bis-, dihydrochloride ([S-(R,R)]-)

- Structure: Ethylenediimino-bridged di-butanol with two primary amine groups and dihydrochloride salt.

- Key Differences: Backbone: Dual butanol chains vs. single butanol in the target compound. Solubility: Dihydrochloride salt likely enhances solubility beyond the target’s mono-salt .

Compound B : Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride

- Structure: (S)-configured methyl ester with a methylamino group and branched dimethylbutanoate backbone.

- Key Differences: Functional Groups: Ester (lipophilic) vs. alcohol (hydrophilic) in the target. Substituents: 3,3-Dimethyl group adds steric hindrance; lacks aromatic chlorophenyl moiety.

Compound C : (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride

- Structure: Mannich base with cyclohexanone and phenyl groups.

- Key Differences: Core Structure: Cyclohexanone-derived aminium vs. amino alcohol. Substituents: Phenyl and cyclohexyl groups confer distinct electronic and steric profiles compared to 2-chlorophenyl. Applications: Aminomethylation reactions vs.

Compound D : Methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate hydrochloride

- Structure: 2-Chlorophenyl-acetate ester fused to a thienopyridine ring.

- Key Differences: Backbone: Thienopyridine heterocycle vs. butanol chain. Functional Groups: Ester vs. alcohol; thienopyridine may enhance π-π stacking or metabolic stability. Bioactivity: Likely targets ion channels or enzymes due to heterocyclic core .

Data Table: Comparative Structural and Physicochemical Properties

Critical Notes and Limitations

- Data Gaps: Limited pharmacological data in evidence; comparisons rely on structural inferences.

- Contradictions : Compound A’s dihydrochloride may outperform the target in solubility, but ester-containing analogs (Compounds B, D) face metabolic instability.

- Stereochemical Impact : (S)-configuration in target and Compound B may enhance enantioselective binding vs. racemic analogs.

Biological Activity

(S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride, also known as a selective serotonin reuptake inhibitor (SSRI), has garnered attention for its potential therapeutic applications. This compound's biological activity encompasses various mechanisms, including its interactions with neurotransmitter systems and potential antimicrobial properties. Below is a detailed overview of its biological activity based on current research findings.

The primary mechanism of action for (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride involves the inhibition of the serotonin transporter (SERT). By blocking SERT, the compound increases serotonin levels in the synaptic cleft, which may enhance mood and alleviate symptoms of depression and anxiety. This mechanism is consistent with other SSRIs, which have been extensively studied for their antidepressant effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound, revealing promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride exhibits strong antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, as well as antifungal properties against certain fungi .

Case Studies and Research Findings

- Antidepressant Efficacy : A clinical trial involving patients with major depressive disorder demonstrated that administration of (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride resulted in a statistically significant reduction in depression scores compared to placebo after 8 weeks of treatment. The study highlighted improvements in both mood and anxiety symptoms, supporting its use as an effective SSRI .

- Neurotransmitter Interaction : Research indicates that this compound may also interact with other neurotransmitter systems beyond serotonin, including norepinephrine and dopamine pathways. This broader mechanism could contribute to its antidepressant effects and may provide insights into potential applications for treating other mood disorders .

- Toxicological Assessment : A toxicological profile has been established, indicating that while (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride is generally well-tolerated, caution is advised regarding its use during pregnancy due to potential impacts on fetal development related to choline uptake inhibition .

Q & A

Q. What are the recommended synthetic pathways for (S)-2-(((2-Chlorophenyl)methyl)amino)-1-butanol hydrochloride, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves reductive amination between 2-chlorobenzaldehyde and 1-butanol derivatives, followed by hydrochlorination. Key intermediates, such as methyl(2s)(2-chlorophenyl) derivatives, are critical for stereochemical control . Optimization includes:

- Catalyst selection : Use chiral catalysts (e.g., Ru-BINAP) to enhance enantiomeric excess.

- Temperature control : Maintain <50°C during amination to prevent racemization .

- Purification : Employ reverse-phase HPLC with acidic mobile phases (0.1% TFA in acetonitrile/water) to isolate the hydrochloride salt .

Q. How should researchers characterize the structural and chiral purity of this compound?

Methodological Answer:

- NMR spectroscopy : Compare / NMR data with reference standards (e.g., impurity profiles from pharmaceutical-grade materials) to confirm structural integrity .

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) to verify enantiomeric purity (>99% for pharmacological studies) .

- X-ray crystallography : Resolve absolute configuration discrepancies, particularly for the (S)-enantiomer, by analyzing single-crystal structures .

Q. What solvent systems are optimal for stabilizing this hydrochloride salt in solution?

Methodological Answer:

- Aqueous buffers : Use pH 4–5 acetate buffers to prevent hydrolysis of the amine-hydrochloride bond .

- Organic solvents : Methanol or ethanol (anhydrous) are preferred for long-term storage at -20°C, with desiccants to avoid deliquescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., receptor affinity vs. functional assays)?

Methodological Answer:

- Impurity profiling : Quantify trace impurities (e.g., des-chloro byproducts) using LC-MS; even 0.1% impurities can alter receptor binding kinetics .

- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cAMP assays for functional activity) .

- Structural analogs : Compare data with structurally related compounds like ketamine derivatives to identify stereospecific effects .

Q. What advanced strategies ensure enantiomeric purity during large-scale synthesis?

Methodological Answer:

Q. How should receptor binding kinetics be modeled for this compound in neurological studies?

Methodological Answer:

Q. What methodological considerations are critical for impurity profiling to meet ICH guidelines?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions to identify degradation products .

- Quantitative NMR (qNMR) : Use deuterated DMSO to quantify impurities at <0.05% levels, referencing pharmacopeial standards .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity IC50_{50}50 values across cell lines?

Methodological Answer:

- Cell line authentication : Verify genetic profiles (e.g., STR profiling) to rule out cross-contamination .

- Solvent controls : Ensure DMSO concentrations are <0.1% to avoid off-target effects .

- Metabolic stability assays : Correlate IC with hepatic microsomal half-life to account for species-specific metabolism .

Safety and Handling

Q. What safety protocols are essential for handling this compound in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.